molecular formula C10H12Cl3NO B2708358 1-(4-tert-butyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one CAS No. 2169386-52-9

1-(4-tert-butyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one

Cat. No.: B2708358
CAS No.: 2169386-52-9
M. Wt: 268.56
InChI Key: ZWLKKXROJMLQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone is a chemical compound with the CAS Number: 2169386-52-9 . It has a molecular weight of 268.57 . The IUPAC name for this compound is 1-(4-(tert-butyl)-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one .


Molecular Structure Analysis

The InChI code for 1-(4-Tert-butyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone is 1S/C10H12Cl3NO/c1-9(2,3)6-4-7(14-5-6)8(15)10(11,12)13/h4-5,14H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for 1-(4-Tert-butyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone . The MSDS will provide comprehensive information on handling, storage, and disposal, as well as risks associated with exposure and measures to take in case of an accident.

Properties

IUPAC Name

1-(4-tert-butyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl3NO/c1-9(2,3)6-4-7(14-5-6)8(15)10(11,12)13/h4-5,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLKKXROJMLQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.